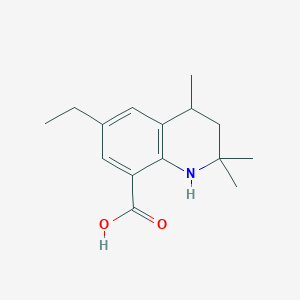

2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide

説明

The compound of interest, while not directly studied in the available literature, belongs to a class of compounds involving thiazol and biphenyl groups. These compounds are often explored for their potential in various fields, including medicinal chemistry.

Synthesis Analysis

Synthesis of similar thiazol compounds has been explored in various studies. For instance, Shahana et al. (2020) detailed the synthesis of novel thiazol compounds characterized by UV, IR, 1H and 13C NMR, and mass spectrometry, indicating a complex process involving multiple stages and characterization techniques (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazol derivatives has been investigated using techniques like X-ray diffraction, as reported by Yahiaoui et al. (2019). They used Density Functional Theory (DFT) calculations to understand the geometry of the molecule, indicating that similar approaches could be applied to the compound (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity and properties of similar compounds have been assessed in various studies. For example, Gomha et al. (2016) synthesized a series of pyrazolyl-thiazoles and evaluated their anti-tumor activities, highlighting the diverse reactivity of thiazol derivatives (Gomha et al., 2016).

Physical Properties Analysis

The physical properties of thiazol derivatives are often characterized using various spectroscopic and crystallographic techniques, as seen in the studies by Prabhuswamy et al. (2016), who used single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Chemical Properties Analysis

Chemical properties such as stability, reactivity, and interaction with other molecules can be assessed using methods like DFT calculations and NMR spectroscopy, as demonstrated in studies like those by Matsumoto et al. (2005) on related compounds (Matsumoto et al., 2005).

科学的研究の応用

Inhibition and Corrosion Control

One area of application is in the field of corrosion science, where derivatives similar to 2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide have been explored for their inhibitive properties on corrosion and biocorrosion in metals, particularly in cooling water systems. The effectiveness of such compounds can be attributed to their ability to form a protective layer on metal surfaces, thus preventing corrosive substances from causing damage. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy methods have demonstrated the potential of these derivatives as mixed-type inhibitors, highlighting their practical application in industrial water systems to enhance the longevity of metal components (Rochdi et al., 2014).

Anticancer and Antiviral Activities

Another significant area of application is in the development of therapeutic agents. Certain derivatives of 2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide have been synthesized and investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C virus) activities. These compounds have shown potential in inhibiting the growth of various cancer cell lines and in reducing HCV NS5B RdRp activity, suggesting their applicability in cancer and antiviral therapy. The structure-activity relationship studies of these derivatives could provide valuable insights for the design of new drugs with improved efficacy and reduced side effects (Ş. Küçükgüzel et al., 2013).

Electrochemical and Electrochromic Properties

Furthermore, the structural motif of 2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide is conducive to the development of electrochromic materials. Derivatives incorporating this structure have been synthesized and demonstrated to exhibit multi-electrochromic properties, making them suitable for use in electrochromic devices. These materials can switch colors upon the application of an electric voltage, offering applications in smart windows, displays, and low-energy consumption devices. The unique electrochemical and electrochromic properties of these derivatives, such as fast switching times and high coloration efficiency, make them promising candidates for future technological advancements (Bin Hu et al., 2019).

特性

IUPAC Name |

2-(4-phenylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-17(18(22)21-19-20-12-13-24-19)23-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,17H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZQFPAZRFUMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yloxy)-N-(1,3-thiazol-2-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)

![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)

![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)

![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)

![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)

![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)

![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)